Compound Description: SCU2028 is a novel pyrazole-4-carboxamide derivative exhibiting promising antifungal activity, particularly against Rhizoctonia solani. [, ] It demonstrated good in vivo antifungal activity against R. solani with an IC50 value of 7.48 mg L−1. [] In field trials, SCU2028 (200 g.a.i. ha−1) achieved control efficacies of 42.30% and 68.10% on the 7th and 14th day after spraying, respectively, slightly lower than the commercial fungicide thifluzamide. [] Further studies revealed that SCU2028 targets succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) in the fungal respiratory chain, leading to mitochondrial dysfunction and ultimately fungal cell death. []
Relevance: Although SCU2028 belongs to the pyrazole-4-carboxamide class, unlike N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, its relevance lies in sharing the core carboxamide functionality and the presence of a chlorophenyl substituent. [, ] Both compounds showcase the potential of carboxamide derivatives as bioactive agents, particularly targeting fungal pathogens.
Thifluzamide
Compound Description: Thifluzamide is a commercial fungicide used as a reference standard in evaluating the antifungal activity of SCU2028. [] It exhibits superior control efficacy against R. solani compared to SCU2028 in field trials. []
Relevance: While not directly sharing structural similarities with N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, thifluzamide belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, known to target fungal respiration, similar to the proposed mechanism of action of SCU2028. [, ] This shared target pathway highlights the significance of exploring diverse chemical scaffolds for developing novel fungicides targeting essential fungal metabolic processes.
Bixafen
Compound Description: Bixafen is another SDHI fungicide included in the study evaluating the antifungal activity of SCU2028. [] SCU2028 demonstrates a significantly higher inhibitory activity (45-fold) against R. solani compared to bixafen. []
Relevance: Similar to thifluzamide, bixafen's relevance stems from its classification as an SDHI fungicide, sharing a common target pathway with SCU2028, despite structural differences with N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide. [] These findings highlight the potential for discovering novel SDHI fungicides with enhanced efficacy, possibly through structural modifications and optimization of existing chemical scaffolds.
Compound Description: This compound exhibits crystalline forms, notably Form B. [] Form B has specific X-ray powder diffraction peaks. [] This compound is also a potential therapeutic agent for breast, prostate, and stomach cancer. []
Relevance: The structural relevance to N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide lies in the shared chlorophenyl substituent and the presence of a carboxamide group. [] Both compounds exemplify the diversity of biological activities exhibited by compounds featuring these key structural motifs.
Compound Description: AZD5363 is a protein kinase B (AKT) inhibitor investigated for its potential in melanoma treatment. [] It has been tested clinically as a single agent but showed limited efficacy. []
Relevance: This compound shares a chlorophenyl substituent and a carboxamide group with N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide. [] Additionally, both compounds illustrate the potential for targeting specific proteins involved in disease pathways, highlighting the importance of exploring combination therapies for enhanced therapeutic outcomes.
Relevance: Mimonabant, a pyrazole-3-carboxamide, shares the presence of a chlorophenyl substituent and the core carboxamide functionality with N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide. [] Despite being structurally dissimilar, both compounds highlight the potential of carboxamides as pharmacologically active agents interacting with specific receptors.
N-(2S)-substitutes of 1-[(4-fluorophenyl)methyl]indazole-3-carboxamide with 1-amino-3-methyl-1-oxobutane (AB-Fubinaca), 1-amino-3,3-dimethyl-1-oxobutane (ADB-Fubinaca), and 3-methylbutanoate (AMB-Fubinaca)
Compound Description: These compounds are potent agonists of both CB1 and CB2 cannabinoid receptors. [] They are structurally related to synthetic cannabinoids and have been associated with severe adverse effects.
Relevance: While structurally distinct from N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, these compounds share the carboxamide functionality and highlight the potential for designing potent receptor agonists by modifying substituents around this core structure. [] Their association with adverse effects emphasizes the need for careful consideration of potential off-target interactions and safety profiles during drug development.
Compound Description: LONI11 is a potent CB1 and CB2 receptor agonist that exhibits a significant orexant effect in mice after intraperitoneal administration. [] It also displays antinociceptive properties at both central and peripheral levels. []
Relevance: LONI11, an indazole-3-carboxamide derivative, highlights the impact of structural variations around the carboxamide motif on pharmacological activity. [] Although not directly structurally analogous to N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, it showcases the potential for developing compounds with diverse pharmacological profiles by modifying substituents attached to the carboxamide core.
Compound Description: LONI4 is a potent CB1 and CB2 receptor antagonist exhibiting a strong anorexant effect in mice after intraperitoneal administration. []
Relevance: LONI4, similar to LONI11, exemplifies the influence of structural modifications on the pharmacological profile of carboxamide derivatives. [] Although structurally dissimilar to N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, it emphasizes the potential for designing compounds with opposing pharmacological activities (agonist vs. antagonist) by altering substituents around the carboxamide core.
Compound Description: LONI2, like LONI4, is a potent CB1 and CB2 receptor antagonist demonstrating a substantial anorexant effect in mice. []
Relevance: The structural similarities between LONI2 and LONI4 highlight the importance of subtle structural variations in modulating pharmacological activity. [] While not directly structurally related to N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, these compounds showcase the ability to fine-tune the pharmacological profile of carboxamide derivatives through targeted modifications of their substituents.
Compound Description: HCV-796 is a benzofuran derivative that acts as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). [] It is currently under development for the treatment of chronic hepatitis C infection.
Relevance: Although HCV-796 is structurally distinct from N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, it shares the benzofuran core and the carboxamide functionality. [] This commonality highlights the versatility of benzofuran carboxamides as scaffolds for developing therapeutic agents targeting different diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.